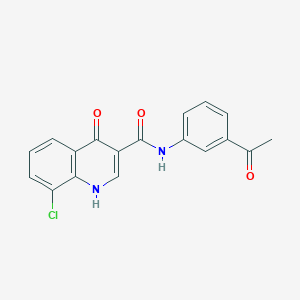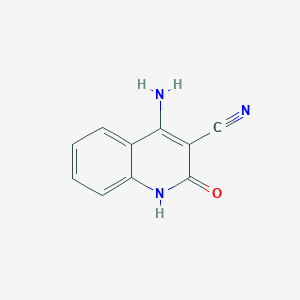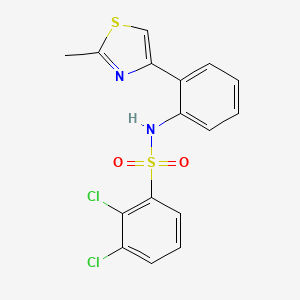
1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole is a chemical compound that has gained significant attention in scientific research due to its unique properties. This compound is a pyrazole derivative that has been synthesized using various methods. It has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments, and future directions for research.
Mechanism of Action
The mechanism of action of 1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole is not fully understood. However, it has been suggested that it may work by inhibiting the production of inflammatory cytokines and reducing the activity of enzymes involved in the formation of amyloid beta plaques in the brain.
Biochemical and Physiological Effects:
Studies have shown that 1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole has anti-inflammatory and anti-tumor effects. It has been shown to inhibit the production of inflammatory cytokines and reduce the activity of enzymes involved in the formation of amyloid beta plaques in the brain. Additionally, it has been shown to have a cytotoxic effect on tumor cells, making it a potential candidate for cancer treatment.
Advantages and Limitations for Lab Experiments
One advantage of 1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole is its anti-inflammatory and anti-tumor properties. This makes it a potential candidate for cancer treatment and the treatment of Alzheimer's disease. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its use in scientific research.
Future Directions
There are several future directions for research on 1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole. One direction is to further study its mechanism of action to optimize its use in scientific research. Another direction is to study its potential use in the treatment of other diseases, such as Parkinson's disease. Additionally, further research is needed to determine its toxicity and potential side effects.
Synthesis Methods
1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole has been synthesized using different methods, including the reaction of 1-sec-butyl-3-chloro-1H-pyrazole-4-carbaldehyde with ethyl chloroacetate in the presence of sodium methoxide. Another method involves the reaction of 1-sec-butyl-3-chloro-1H-pyrazole-4-carbaldehyde with ethyl chloroacetate and sodium ethoxide. These methods have been optimized for the synthesis of high yields of the compound.
Scientific Research Applications
1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole has been studied for its potential use in scientific research. It has been shown to have anti-inflammatory and anti-tumor properties, making it a potential candidate for cancer treatment. Additionally, it has been studied for its potential use in the treatment of Alzheimer's disease.
properties
IUPAC Name |
1-butan-2-yl-4-chloro-3-(ethoxymethyl)pyrazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17ClN2O/c1-4-8(3)13-6-9(11)10(12-13)7-14-5-2/h6,8H,4-5,7H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJBRSVWZABAKJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)N1C=C(C(=N1)COCC)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-sec-butyl-4-chloro-3-(ethoxymethyl)-1H-pyrazole | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[3-(azepan-1-ylsulfonyl)-4-methylphenyl]-5,6-dichloropyridine-3-carboxamide](/img/structure/B2753462.png)
![Methyl 4-[(4-methylphenyl)sulfanyl]-6-(trifluoromethyl)-2-pyrimidinyl sulfide](/img/structure/B2753463.png)

![1-ethyl-6-(3-methoxybenzyl)-5-((3-methoxybenzyl)thio)-3-methyl-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2753468.png)
![2-(4-methoxyphenyl)-N-(2-(5-(2-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)acetamide](/img/structure/B2753470.png)
![3-(4-methoxyphenyl)-N-(2-(6-(methylthio)-4-(propylamino)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)propanamide](/img/structure/B2753472.png)
![[4-(1H-pyrazol-1-yl)benzyl]amine sulfate (2:1)](/img/structure/B2753474.png)
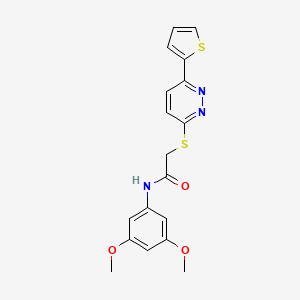
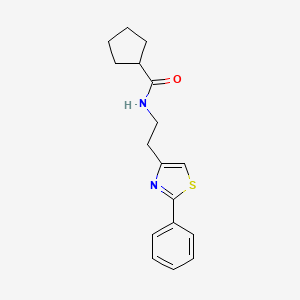
![(4,5,6,7-Tetrahydrobenzo[d]isoxazol-3-yl)(3-(5-(thiophen-3-yl)-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone](/img/structure/B2753478.png)
![3-[4-(1-Methylpiperidin-3-yl)piperazin-1-yl]sulfonylpyridine-2-carbonitrile](/img/structure/B2753480.png)
